molecular formula C12H17N3O2 B8392234 Methyl-(1-methyl-pyrrolidin-3-yl)-(4-nitro-phenyl)-amine

Methyl-(1-methyl-pyrrolidin-3-yl)-(4-nitro-phenyl)-amine

Cat. No. B8392234
M. Wt: 235.28 g/mol
InChI Key: PMTFMSCGFMKNOU-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

To a suspension of potassium hydroxide (1.4 g, 25 mmol) and N,N′-dimethyl-3-aminopyrrolidine (1.4 g, 12 mmol) in dimethylsulfoxide (13 mL) is added dropwise 4-fluoronitrobenzene (1.1 mL, 10 mmol). The mixture is heated in a 60-65° C. oil bath for 4 hours. After cooling to room temperature, ice is added to the reaction mixture. The resulting precipitate is collected, washed with water, and dried under vacuum to give methyl-(1-methyl-pyrrolidin-3-yl)-(4-nitro-phenyl)-amine.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][NH:4][CH:5]1[CH2:9][N:8]([CH3:10])[CH2:7][CH2:6]1.F[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1>CS(C)=O>[CH3:3][N:4]([CH:5]1[CH2:6][CH2:7][N:8]([CH3:10])[CH2:9]1)[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.4 g
Type
reactant
Smiles
CNC1CCN(C1)C
Name
Quantity
13 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
ice is added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)[N+](=O)[O-])C1CN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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